molecular formula C46H74O19 B12439572 (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid

Cat. No.: B12439572
M. Wt: 931.1 g/mol
InChI Key: NEKHCXUHTYIAHJ-PSHODYQYSA-N
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Description

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex organic compound with a unique structure that includes multiple sugar moieties and a furostane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves multiple steps, including glycosylation reactions and the formation of the furostane skeleton. The reaction conditions typically involve the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include the use of biocatalysts or chemical catalysts to facilitate the reactions, followed by purification steps such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is unique due to its complex structure, which includes multiple sugar moieties and a furostane skeleton

Properties

Molecular Formula

C46H74O19

Molecular Weight

931.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1

InChI Key

NEKHCXUHTYIAHJ-PSHODYQYSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC

Origin of Product

United States

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